

Application Notes and Protocols for Veledimex In Vivo Experiments

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Compound of Interest

Compound Name: *Veledimex*

Cat. No.: *B611653*

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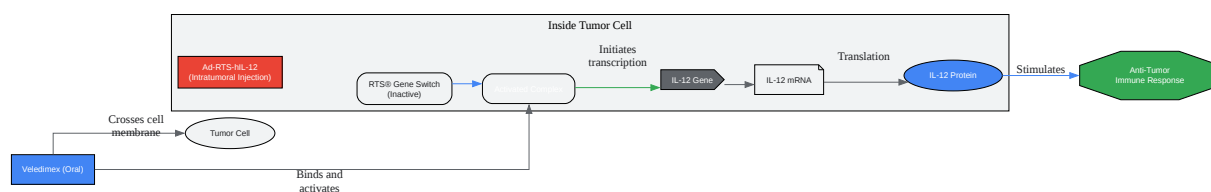
These application notes provide a comprehensive overview of the dosing schedules and experimental protocols for **Veledimex** in in vivo experiments, drawing from both preclinical animal studies and human clinical trials. **Veledimex** is an orally available activator ligand that controls the expression of interleukin-12 (IL-12) through the RheoSwitch Therapeutic System® (RTS®), a gene switch technology. This system utilizes an adenoviral vector (Ad-RTS-hIL-12) to deliver the IL-12 gene, which is then activated by **Veledimex**.

Mechanism of Action

Veledimex is a synthetic analog of the insect molting hormone ecdysone.^[1] It functions as a small molecule activator for the RTS®, a gene regulation system based on the ecdysone receptor (EcR). In the context of the Ad-RTS-hIL-12 therapy, the adenoviral vector delivers the human IL-12 gene under the control of a promoter that is responsive to the **Veledimex**-bound EcR complex. Upon oral administration, **Veledimex** crosses the blood-brain barrier and activates the gene switch, leading to localized and controlled production of IL-12 within the tumor microenvironment.^[1] This targeted IL-12 expression stimulates an anti-tumor immune response.

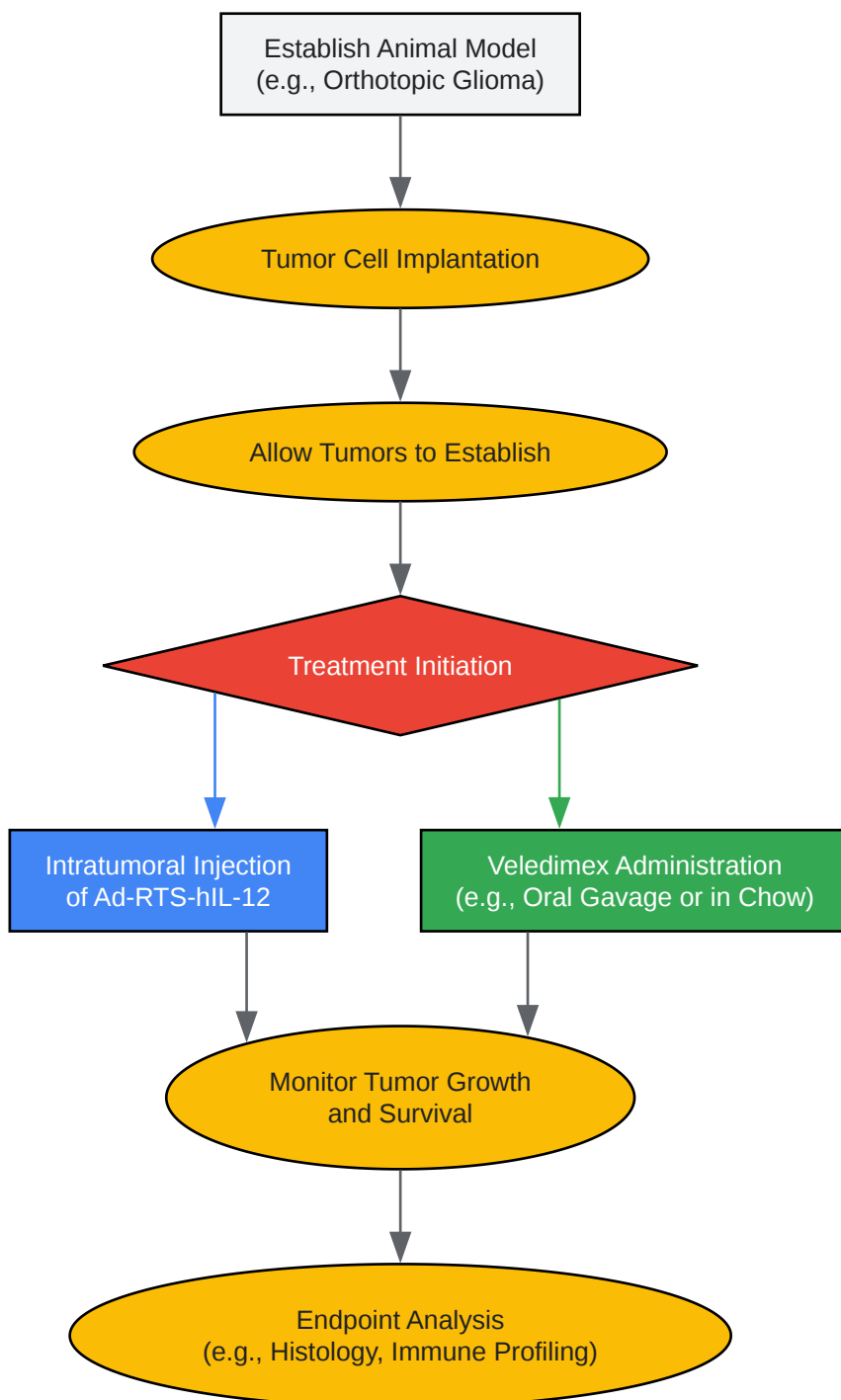
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of the **Veledimex**-activated gene switch and a typical experimental workflow for in vivo studies.



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Veledimex Signaling Pathway



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In Vivo Experimental Workflow

Data Presentation: Dosing Schedules

Preclinical Dosing in Mouse Models

Animal Model	Veledimex (Activator Ligand) Dose	Route of Administration	Dosing Frequency	Ad-RTS-mIL-12 Dose
B16F0 Melanoma (C57BL/6 mice)	~200 mg/m ²	In chow	Ad libitum for the duration of the study	1 x 10 ¹⁰ viral particles (single intratumoral injection)
GL-261 Glioma (C57BL/6 mice)	450 mg/m ² /day	Not specified	Daily	Not specified

Note on Dose Conversion: For a standard mouse (20g), a dose of 200 mg/m² is approximately equivalent to 16.7 mg/kg, and 450 mg/m² is approximately 37.5 mg/kg. These conversions can be calculated using the formula: mg/kg = (mg/m²) / 12.

Clinical Dosing in Human Trials (Recurrent Glioblastoma)

Study Phase	Veledimex Dose	Route of Administration	Dosing Frequency	Ad-RTS-hIL-12 Dose
Phase I	10 mg, 20 mg, 30 mg, 40 mg (dose escalation)	Oral	Daily for 14-15 days	2 x 10 ¹¹ viral particles (single intratumoral injection)[2]
Phase I (in combination with Nivolumab)	10 mg, 20 mg	Oral	Daily for 14 days post-surgery	2 x 10 ¹¹ viral particles (peritumoral injection)[3]
Phase I (pediatric brain tumors)	10 mg, 20 mg (BSA adjusted)	Oral	Daily	2 x 10 ¹¹ viral particles
Phase II (in combination with Cemiplimab)	Not specified	Oral	Daily for 14 days	Not specified[4]

Optimal Dose in Humans: Several studies have identified 20 mg of **Veledimex** as the optimal dose for further development, showing a favorable balance of efficacy and manageable side effects. Higher doses (30 mg and 40 mg) were associated with a greater incidence of serious adverse events, such as cytokine release syndrome.

Experimental Protocols

Preclinical In Vivo Glioma Model

This protocol is a synthesized example based on available preclinical data.

1. Animal Model and Tumor Implantation:

- Animal Strain: C57BL/6 mice, 6-8 weeks old.
- Tumor Cell Line: GL-261 glioma cells.
- Implantation: Stereotactically implant 1×10^5 GL-261 cells into the striatum of the mice.

2. Treatment Groups:

- Vehicle control (e.g., saline for Ad-RTS-mIL-12 and vehicle for **Veledimex**).
- Ad-RTS-mIL-12 only.
- **Veledimex** only.
- Ad-RTS-mIL-12 + **Veledimex**.

3. Administration of Ad-RTS-mIL-12:

- Timing: Approximately 7-10 days post-tumor implantation, once tumors are established.
- Dose: 1×10^{10} viral particles.
- Route: Single intratumoral injection at the same coordinates as tumor implantation.

4. Preparation and Administration of **Veledimex**:

- Dose: Based on preclinical data, a starting dose of approximately 20-40 mg/kg can be used.
- Formulation for Oral Gavage: **Veledimex** can be formulated in a vehicle such as 0.5% methylcellulose with 0.1% Tween 80 in sterile water. Due to its solubility characteristics, it may also be dissolved in DMSO and then diluted.
- Administration: Administer orally via gavage once daily, starting on the same day as Ad-RTS-mIL-12 injection and continuing for a predetermined period (e.g., 14-21 days) or for the duration of the study.

5. Monitoring and Endpoints:

- Tumor Growth: Monitor tumor progression using bioluminescence imaging or MRI.
- Survival: Monitor animal survival daily.
- Immunological Analysis: At the study endpoint, collect tumors and spleens for analysis of immune cell infiltration (e.g., CD8+ T cells) by flow cytometry or immunohistochemistry.

Human Clinical Trial Protocol (Phase I, Recurrent Glioblastoma) - Abridged Example

This protocol is a generalized summary based on published clinical trial designs.

1. Patient Population:

- Adults with recurrent or progressive high-grade glioma scheduled for tumor resection.

2. Study Design:

- Open-label, dose-escalation study (e.g., 3+3 design).

3. Treatment Regimen:

- Pre-operative **Veledimex**: A single oral dose of **Veledimex** (e.g., 10 mg, 20 mg, 30 mg, or 40 mg) is administered approximately 3 hours before planned craniotomy.

- Intratumoral Ad-RTS-hIL-12 Injection: During surgery, a fixed dose of Ad-RTS-hIL-12 (e.g., 2×10^{11} viral particles) is injected into the walls of the resection cavity.
- Post-operative **Veledimex**: Patients resume oral **Veledimex** at their assigned dose level once daily for 14 days.

4. Concomitant Medications:

- Use of corticosteroids, such as dexamethasone, should be minimized as they may negatively impact the efficacy of the immunotherapy.

5. Safety and Efficacy Assessments:

- Safety: Monitor for adverse events, particularly cytokine release syndrome.
- Pharmacokinetics: Collect blood samples to determine plasma concentrations of **Veledimex**.
- Pharmacodynamics: Measure serum levels of IL-12 and interferon-gamma.
- Efficacy: Assess tumor response using MRI and monitor overall survival.

Disclaimer: These application notes and protocols are intended for informational purposes for research and drug development professionals and are based on publicly available data. All in vivo experiments should be conducted in accordance with institutional and national guidelines for animal welfare and with appropriate ethical approvals. Clinical protocols should only be followed under the guidance of a qualified medical professional and within the context of a registered clinical trial.

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